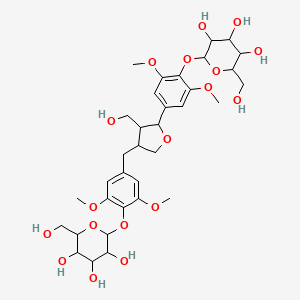
Salvadoraside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvadoraside is a chemical compound belonging to the class of lignan glycosides. It is primarily found in the resin of certain plants, particularly those in the families Pinaceae and Magnoliaceae . This compound is a colorless or pale yellow powder that is almost insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane . It has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salvadoraside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves using solvents like ethanol or dichloromethane to extract the resin from the plant material, followed by purification and crystallization to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying it, and then using solvents to extract the resin. The extract is then purified through techniques such as column chromatography and crystallization to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Salvadoraside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized lignan derivatives, while reduction can yield reduced lignan glycosides .
Scientific Research Applications
Mechanism of Action
Salvadoraside exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of Piezo1, a mechanoreceptor involved in sensing mechanical forces and converting them into electrical signals . This activation triggers the Myosin Light Chain Kinase (MYLK) pathway, regulating cell contraction and other cellular processes . The compound’s anti-inflammatory and antioxidant activities are also attributed to its ability to modulate various signaling pathways and reduce oxidative stress .
Comparison with Similar Compounds
Salvadoraside is unique compared to other lignan glycosides due to its specific structure and biological activities. Similar compounds include:
Syringin: Another lignan glycoside with antioxidant and anti-inflammatory properties.
Liriodendrin: Known for its antimicrobial and anti-inflammatory effects.
Sitosterol 3-O-β-D-glucopyranoside: Exhibits various bioactive properties, including anti-inflammatory and antioxidant activities.
These compounds share some similarities with this compound but differ in their specific structures and the extent of their biological activities .
Properties
Molecular Formula |
C34H48O18 |
|---|---|
Molecular Weight |
744.7 g/mol |
IUPAC Name |
2-[4-[[5-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H48O18/c1-44-18-6-14(7-19(45-2)31(18)51-33-28(42)26(40)24(38)22(11-36)49-33)5-16-13-48-30(17(16)10-35)15-8-20(46-3)32(21(9-15)47-4)52-34-29(43)27(41)25(39)23(12-37)50-34/h6-9,16-17,22-30,33-43H,5,10-13H2,1-4H3 |
InChI Key |
JJHDIHQKWJEDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
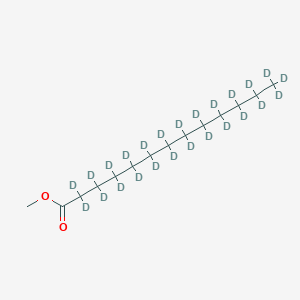
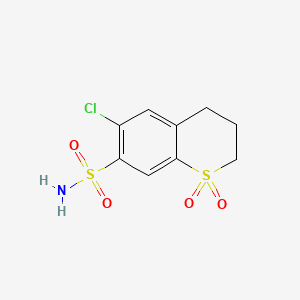
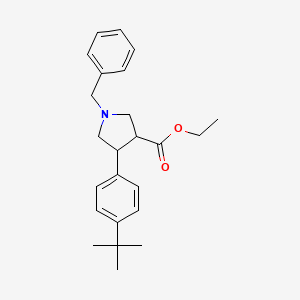
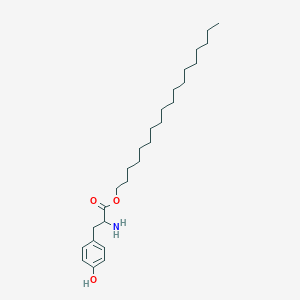
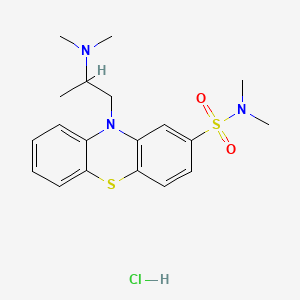
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
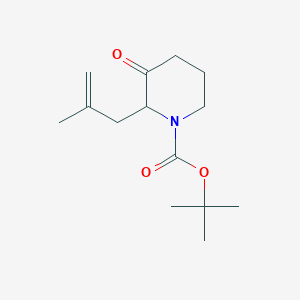
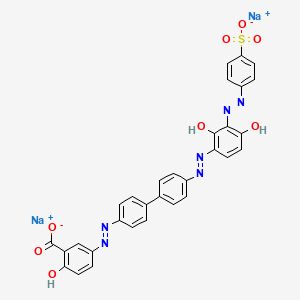
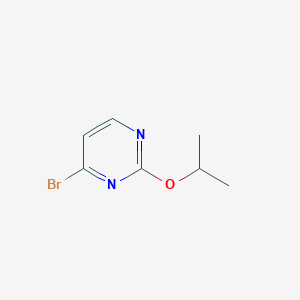
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
